molecular formula C6H13ClN2O2 B13601845 (4S)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-onehydrochloride CAS No. 2792161-89-6

(4S)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-onehydrochloride

Cat. No.: B13601845
CAS No.: 2792161-89-6
M. Wt: 180.63 g/mol
InChI Key: RTCNFPDSSDAUJB-WCCKRBBISA-N
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Description

(4S)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-onehydrochloride is a chemical compound with a unique structure that includes an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-onehydrochloride typically involves the formation of the oxazolidinone ring followed by the introduction of the aminomethyl group. Common synthetic routes include:

    Cyclization Reactions: Starting from appropriate amino alcohols and carbonyl compounds, cyclization reactions can form the oxazolidinone ring.

    Aminomethylation: Introduction of the aminomethyl group can be achieved through reductive amination or other aminomethylation techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-onehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone N-oxides, while substitution reactions can introduce various functional groups onto the aminomethyl moiety.

Scientific Research Applications

(4S)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-onehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including as an antimicrobial agent.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (4S)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-onehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-(aminomethyl)-1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]pyrrolidin-2-one: Shares the aminomethyl group but differs in the ring structure.

    1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride: Contains a bicyclic ring system and a morpholine ring.

Uniqueness

(4S)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-onehydrochloride is unique due to its specific oxazolidinone ring structure and the presence of the aminomethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

2792161-89-6

Molecular Formula

C6H13ClN2O2

Molecular Weight

180.63 g/mol

IUPAC Name

(4S)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-one;hydrochloride

InChI

InChI=1S/C6H12N2O2.ClH/c1-6(2)4(3-7)8-5(9)10-6;/h4H,3,7H2,1-2H3,(H,8,9);1H/t4-;/m0./s1

InChI Key

RTCNFPDSSDAUJB-WCCKRBBISA-N

Isomeric SMILES

CC1([C@@H](NC(=O)O1)CN)C.Cl

Canonical SMILES

CC1(C(NC(=O)O1)CN)C.Cl

Origin of Product

United States

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